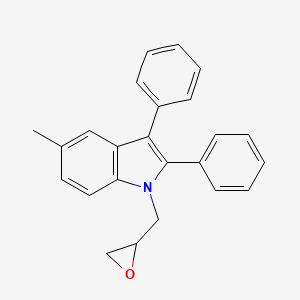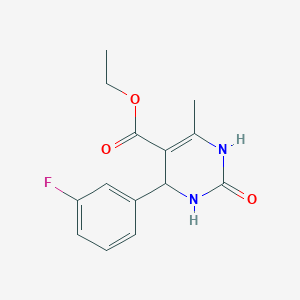![molecular formula C12H15N3O4 B5199446 N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide](/img/structure/B5199446.png)
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide, also known as FOH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FOH is a furohydrazide derivative that has been shown to possess a wide range of pharmacological activities. In
Mecanismo De Acción
The mechanism of action of N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to possess various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has also been shown to possess antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has several advantages for lab experiments, including its easy synthesis and the availability of various assays for its pharmacological evaluation. However, N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide, including the development of more potent and selective derivatives, the investigation of its potential use in combination with other drugs, and the exploration of its pharmacokinetic and pharmacodynamic properties in vivo. Additionally, the potential use of N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide in the treatment of other diseases, such as autoimmune and neurodegenerative disorders, should be further investigated.
Métodos De Síntesis
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide can be synthesized through a multi-step process involving the reaction of furoic acid with hydrazine hydrate, followed by the reaction of the resulting furohydrazide with piperidine-1-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with acetic anhydride.
Aplicaciones Científicas De Investigación
N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been extensively studied for its pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide has been shown to possess potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N'-(2-oxo-2-piperidin-1-ylacetyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-10(9-5-4-8-19-9)13-14-11(17)12(18)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMDOQJXVHZYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)

![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)


![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![(1-{[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5199450.png)
![N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5199456.png)
![3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)